5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
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Overview
Description
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings in its structure. The presence of these rings makes it an interesting compound for various chemical and biological applications. The imidazole ring is known for its role in many biological systems, while the furan ring is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole and furan rings can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The imidazole ring is known for its biological activity, making this compound a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action for 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, affecting biological pathways. The furan ring can also participate in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Another imidazole derivative with different substituents.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: A compound with a similar imidazole core but different functional groups.
Uniqueness
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which confer distinct chemical and biological properties
Properties
CAS No. |
920536-49-8 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2S/c1-6-7(2)12-10(11-6)15-9-4-3-8(5-13)14-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AXCDJDHTZIMDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
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